3-[(Propan-2-yloxy)methoxy]azetidine
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry and Chemical Synthesis
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are of considerable importance in contemporary organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a unique combination of stability and reactivity, largely governed by the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This ring strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, making azetidines both manageable to handle and amenable to specific, triggered reactions. rsc.org
The unique structural and chemical properties of the azetidine ring make it a "privileged motif" in medicinal chemistry. rsc.org It is a component of various natural products and synthetic compounds with a wide array of biological activities. medwinpublishers.comnih.gov The rigid, three-dimensional structure of the azetidine scaffold is valuable for exploring chemical space and can be used to rigidify alkyl-substituted amines in drug candidates. nih.gov Consequently, azetidines are found in a number of approved drugs, including the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. rsc.org The synthesis of azetidines has been a focus of extensive research, with methods such as cyclization, cycloaddition, and transformations of other heterocyclic compounds being developed to construct this valuable ring system. medwinpublishers.com
Overview of Four-Membered Nitrogen Heterocycles in Academic Research
Four-membered heterocycles, including those containing a nitrogen atom like azetidines, represent a unique and challenging class of compounds in chemical research. numberanalytics.com Their synthesis is often complicated by the ring strain associated with a four-membered ring system. numberanalytics.com Despite these challenges, their importance as building blocks for more complex molecules and their potential applications in pharmaceuticals, agrochemicals, and materials science have fueled ongoing research. numberanalytics.com
In academic research, four-membered nitrogen heterocycles such as azetidines and β-lactams (azetidin-2-ones) are investigated for their diverse reactivity. nih.gov They can undergo various reactions, including ring-opening, substitution, and cycloaddition, allowing for their elaboration into a wide range of other nitrogen-containing compounds. numberanalytics.comnih.gov The development of novel synthetic methodologies to access these strained rings with high efficiency and stereoselectivity is a prominent area of investigation. nih.govnumberanalytics.com
Specific Context of 3-Substituted Azetidines within Heterocyclic Chemistry
Within the broader class of azetidines, 3-substituted derivatives are of particular interest. The substituent at the 3-position can significantly influence the physical, chemical, and biological properties of the molecule. ontosight.ai For instance, the introduction of a substituent can modulate the compound's ability to interact with biological targets such as enzymes and receptors. ontosight.ai
The synthesis of 3-substituted azetidines is a key focus in synthetic methodology development. researchgate.net Researchers have devised various strategies to introduce functionality at this position, including the use of 3-amino-azetidines as key intermediates for a range of biologically active compounds. google.com The development of efficient routes to 3-substituted azetidines is crucial for the exploration of new chemical space in drug discovery programs and for structure-activity relationship studies. lifechemicals.com For example, 3-arylazetidines have been synthesized via Hiyama cross-coupling reactions, showcasing a modern approach to functionalizing the azetidine core.
While the specific compound 3-[(Propan-2-yloxy)methoxy]azetidine is noted in chemical databases, detailed research findings, including in-depth synthesis protocols, specific chemical and physical properties, and dedicated application studies, are not extensively available in the public scientific literature. Therefore, a comprehensive analysis of this particular molecule is limited. However, its structural features suggest it belongs to the class of 3-alkoxy substituted azetidines, which are valuable intermediates in organic synthesis. For instance, similar compounds like 3-methoxyazetidine (B35406) are utilized in the preparation of substituted phenylacetamides for treating neurological disorders. chemicalbook.com The " (Propan-2-yloxy)methoxy" group, also known as an isopropoxymethyl (IPM) ether, is often employed as a protecting group for alcohols, suggesting that this compound could serve as a synthetic building block where the 3-hydroxyazetidine moiety is masked.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(propan-2-yloxymethoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-6(2)9-5-10-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
UFTBLJIDSKLLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCOC1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for Azetidine Derivatives
Classical Approaches to Azetidine (B1206935) Ring Formation
Traditional methods for constructing the azetidine ring have been well-established and primarily involve intramolecular cyclization and cycloaddition reactions. These strategies form the foundation of azetidine synthesis.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from an acyclic precursor. The success of these 4-exo-tet cyclizations depends on managing the conformational preferences of the acyclic starting material.
One of the most direct and widely used methods for azetidine ring formation is the intramolecular SN2 reaction. This process involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group (such as a halide or a sulfonate ester) at the γ-position. frontiersin.org The starting materials are typically γ-amino alcohols, which are converted into derivatives with a terminal leaving group. For instance, 1,3-amino alcohols can be treated with reagents like mesyl chloride or tosyl chloride to transform the hydroxyl group into a good leaving group, facilitating subsequent cyclization upon treatment with a base.
This strategy is foundational for preparing substituted azetidines. frontiersin.org The reaction of 3-amino-1-propanol derivatives where the amino group is protected and the hydroxyl group is activated (e.g., as a mesylate or triflate) can lead to the corresponding N-protected azetidine upon base-mediated cyclization.
For the hypothetical synthesis of 3-[(Propan-2-yloxy)methoxy]azetidine, a suitable precursor would be an N-protected derivative of 2-amino-1,3-propanediol. The primary hydroxyl group could be selectively protected, the secondary hydroxyl group derivatized to introduce the (propan-2-yloxy)methoxy moiety, and the amino group protected with a group like benzyl (B1604629) or benzhydryl. The remaining primary hydroxyl group would then be converted into a leaving group (e.g., a tosylate). Intramolecular cyclization under basic conditions would yield the N-protected this compound, which could be deprotected to afford the final product.
The reduction of β-lactams (azetidin-2-ones) presents a reliable and stereocontrolled route to the azetidine core. rsc.org β-Lactams are readily accessible through various methods, most notably the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. The subsequent reduction of the amide carbonyl group provides the corresponding azetidine. Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are particularly effective for this transformation, offering a straightforward path to enantiopure azetidines from chiral β-lactams. rsc.org However, care must be taken as some reducing agents, particularly those with strong Lewis acidity, can promote ring-opening of the strained four-membered ring. rsc.org
To apply this method to the synthesis of this compound, one could envision a Staudinger cycloaddition between an imine and a ketene derived from a (propan-2-yloxy)methoxy-substituted acetyl chloride. This would generate a β-lactam with the desired substituent at the C3 position. Subsequent reduction of the carbonyl group would yield the target azetidine framework.
| Method | Description | Key Reagents | Ref. |
| Nucleophilic Substitution | Intramolecular SN2 displacement of a leaving group by a γ-amino group. | Halides, Mesylates, Tosylates, Triflates | frontiersin.org |
| β-Lactam Reduction | Reduction of the amide carbonyl of an azetidin-2-one (B1220530) to a methylene (B1212753) group. | AlH₂Cl, AlHCl₂, DIBAL-H, NaBH₄ | rsc.org |
Ring contraction offers an alternative, though less common, approach to the azetidine skeleton. One notable example is the Favorskii-type rearrangement of α-bromo-N-sulfonylpyrrolidinones. This reaction proceeds via nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 displacement of the bromide, resulting in the contracted N-sulfonylazetidine ring. This method provides access to α-carbonyl-azetidines.
While conceptually interesting, applying this strategy to synthesize a 3-substituted azetidine like this compound would require a specifically substituted pyrrolidinone precursor, making it a less direct approach compared to other classical methods.
Cycloaddition Reactions
Cycloaddition reactions provide powerful and often highly stereoselective methods for constructing the azetidine ring in a single step by forming two new bonds.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical routes to functionalized azetidines. springernature.com This reaction involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. However, the application of this method has historically been limited due to challenges like the rapid E/Z isomerization of excited imines, which competes with the desired cycloaddition. springernature.com Recent advances have utilized visible-light photoredox catalysis to overcome some of these limitations, expanding the reaction's scope and making it more practical. springernature.comresearchgate.net For example, intermolecular [2+2] photocycloadditions of 2-isoxazoline-3-carboxylates with alkenes have been developed as a mild and versatile route to highly functionalized azetidines. researchgate.net
[3+1] Cycloaddition strategies involve the reaction of a three-atom component with a one-atom component to form the four-membered ring. For instance, a relay catalysis strategy has been developed that enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters (acting as the three-carbon unit) and aromatic amines. This method proceeds via Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.org Another approach involves the copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates to produce 2-azetines, which can be subsequently reduced to azetidines. nih.gov
| Cycloaddition Type | Reactants | Key Features | Ref. |
| [2+2] Photocycloaddition | Imine + Alkene | Atom-economical, direct access to azetidines. Often requires photochemical activation. | springernature.comresearchgate.net |
| [3+1] Cycloaddition | 3-Atom Synthon + 1-Atom Synthon | Versatile for constructing substituted azetidines from different precursors. | organic-chemistry.orgnih.gov |
Modern and Advanced Synthetic Strategies
Recent years have witnessed the development of innovative and powerful methods for azetidine synthesis that offer new levels of efficiency, selectivity, and functional group tolerance.
Advanced strategies often leverage transition-metal catalysis or novel reaction pathways to construct or functionalize the azetidine ring. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for synthesizing azetidines from picolinamide-protected amine substrates. organic-chemistry.org This approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient route to the heterocyclic core.
Photoredox catalysis has also enabled novel transformations, including radical-based approaches. For example, a visible-light-driven method using an organic photosensitizer allows for the synthesis of densely functionalized azetidines by reacting azabicyclo[1.1.0]butanes (ABBs) with sulfonylimine precursors through a radical strain-release mechanism. chemrxiv.org This strain-release functionalization of highly strained precursors like ABBs is a particularly powerful modern strategy, enabling the modular and stereocontrolled synthesis of complex azetidines that are otherwise difficult to access. acs.orgnih.govrsc.org
These modern methods represent the cutting edge of azetidine synthesis, providing chemists with powerful tools to access novel and structurally diverse azetidine-containing molecules for various applications.
Metal-Catalyzed Transformations
Metal-catalyzed reactions are pivotal in modern organic synthesis, providing efficient and selective pathways to complex molecular architectures. For the construction of azetidine rings, catalysts based on palladium, gold, copper, and lanthanides have proven to be particularly effective.
Palladium-Catalyzed Reactions (e.g., C-H Activation, Carbene Insertion)
Palladium catalysis is a versatile tool in organic chemistry, although its application in the primary cyclization of azetidines is less common than other metals. However, it plays a crucial role in synthetic routes that lead to key azetidine precursors. A common strategy for synthesizing 3-hydroxyazetidine, a vital intermediate for compounds like this compound, involves the cyclization of an amine, such as benzylamine (B48309) or benzhydrylamine, with epichlorohydrin. The resulting N-protected 3-hydroxyazetidine must then be deprotected.
Palladium-catalyzed hydrogenolysis is a standard method for this deprotection step. For instance, 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride can be hydrogenated over a palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalyst to cleave the N-benzhydryl group, yielding 3-hydroxyazetidine hydrochloride in high yield. chemicalbook.com This deprotection is a critical step in making the nitrogen available for further functionalization or for use in subsequent reactions.
Table 1: Palladium-Catalyzed Deprotection for 3-Hydroxyazetidine Synthesis
| Substrate | Catalyst | Conditions | Product | Yield |
|---|
Gold-Catalyzed Oxidative Cyclizations
Gold catalysts have emerged as powerful tools for activating alkynes, enabling unique cyclization pathways. A notable application is the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides through gold-catalyzed oxidative cyclization. nih.gov In this process, a reactive α-oxo gold carbene is generated as a key intermediate via intermolecular oxidation of the terminal alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov The resulting azetidin-3-one (B1332698) can serve as a versatile precursor to 3-hydroxy and 3-alkoxy azetidines. This method avoids the use of potentially hazardous diazo compounds. nih.gov
Another approach involves a rare 4-exo-dig cyclization of N-tosyl homopropargylamines, catalyzed by a gold complex such as [AuCl(PEt₃)]/AgOTf, to produce alkylidene azetidines. acs.orgnih.gov This reaction demonstrates the ability of gold catalysts to facilitate otherwise disfavored cyclization pathways, expanding the toolkit for constructing four-membered rings. acs.org
Table 2: Gold-Catalyzed Synthesis of Azetidine Derivatives
| Catalyst System | Reaction Type | Substrate Type | Product Type |
|---|---|---|---|
| BrettPhosAuNTf₂ / N-oxide | Oxidative Cyclization | N-propargylsulfonamides | Azetidin-3-ones nih.gov |
Copper-Catalyzed Processes (e.g., Radical Annulations, [3+1] Cyclization, Imido-Ylide)
Copper catalysis offers several innovative routes to azetidines, often involving radical intermediates. A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed for the synthesis of azetidines. the-innovation.org This method provides an efficient way to construct the strained four-membered ring. the-innovation.org
Another powerful copper-catalyzed method is the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov Under visible light irradiation and in the presence of a heteroleptic copper complex, a variety of ynamides can be smoothly cyclized to the corresponding azetidines with excellent control over regioselectivity. nih.gov This approach is notable for its functional group tolerance, allowing for the synthesis of chiral, non-racemic azetidines from amino acid-derived precursors. nih.gov
Furthermore, copper catalysts can be used for the enantioselective difunctionalization of azetines (unsaturated azetidine precursors). For example, the copper-catalyzed boryl allylation of azetines allows for the installation of both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high stereocontrol. acs.org This method provides access to chiral 2,3-disubstituted azetidines, which were previously difficult to synthesize. acs.org
Table 3: Examples of Copper-Catalyzed Azetidine Synthesis
| Method | Catalyst Type | Substrate | Key Features |
|---|---|---|---|
| [3+1] Radical Annulation | Photo-induced Copper Catalyst | Aliphatic amines, Alkynes | Efficient construction of the azetidine ring the-innovation.org |
| Radical 4-exo-dig Cyclization | Heteroleptic Copper Complex | Ynamides | High regioselectivity, good functional group tolerance nih.gov |
Lanthanide-Catalyzed Aminolysis (e.g., La(OTf)₃)
Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as highly effective Lewis acid catalysts for the synthesis of azetidines. A key application is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgelsevierpure.com The La(OTf)₃ catalyst promotes a C3-selective intramolecular epoxide aminolysis, leading to the formation of the azetidine ring in high yields. nih.gov This reaction is tolerant of various functional groups, including those that are typically sensitive to acid or are Lewis basic. nih.govfrontiersin.org The methodology provides a novel and efficient route for constructing the azetidine scaffold. nih.gov
Table 4: La(OTf)₃-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines
| Substrate Substituent (on N) | Yield |
|---|---|
| Benzyl | 95% |
| 4-Methoxybenzyl | 99% |
| 4-(Trifluoromethyl)benzyl | 94% |
| n-Butyl | 98% |
| tert-Butyl | 99% |
Data derived from studies on substituted cis-3,4-epoxy amines. nih.gov
Photochemical and Radical-Mediated Approaches
Photochemical reactions utilize light energy to access reactive intermediates and unique transformations that are often difficult to achieve through thermal methods. These approaches are increasingly used for the synthesis of strained ring systems like azetidines.
Visible-Light-Driven Photocatalysis (e.g., Strain-Release Radical Chemistry)
Visible-light photocatalysis has revolutionized the synthesis of functionalized azetidines by providing mild and selective reaction conditions. The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for forming the azetidine ring. researchgate.net While traditionally requiring UV light, recent advances have enabled this reaction using visible-light photocatalysts, such as iridium complexes. researchgate.net This allows for the intramolecular cyclization of precursors containing both an oxime and an alkene to yield bicyclic azetidines in excellent yields and high diastereoselectivity. researchgate.net This method overcomes many limitations of previous photochemical approaches and provides a scalable route to densely functionalized azetidines. acs.org
Another photochemical strategy is the Norrish–Yang cyclization of α-aminoacetophenones, which generates highly strained azetidinols as intermediates. beilstein-journals.org These intermediates can then undergo subsequent ring-opening functionalization, following a "build and release" approach where the strain energy of the four-membered ring facilitates further transformations. beilstein-journals.org
Table 5: Visible-Light-Mediated Aza Paternò–Büchi Reaction
| Photocatalyst | Substrate Type | Product | Yield | Diastereomeric Ratio |
|---|
Norrish-Yang Cyclizations for 3-Hydroxyazetidines
The Norrish-Yang cyclization is a powerful photochemical reaction for synthesizing 3-hydroxyazetidines from acyclic α-amino ketone precursors. durham.ac.ukresearchgate.net This intramolecular reaction proceeds via an excited-state cyclization. durham.ac.uk The process begins with the photochemical excitation of the ketone's carbonyl group to an n,π* excited state, which then abstracts a hydrogen atom from the γ-position on the amino substituent, forming a 1,4-biradical intermediate. durham.ac.ukchemrxiv.org Subsequent radical-radical coupling (cyclization) of this biradical yields the 3-hydroxyazetidine ring system. durham.ac.uk
This method is particularly valuable as the resulting 3-hydroxyazetidines are versatile intermediates. The hydroxyl group can be further functionalized, for instance, through etherification to produce derivatives like this compound. The reaction has been successfully applied to a range of substrates, including those with N-carbonyl protecting groups like the Boc group, which can be later removed for further synthetic manipulations. durham.ac.uk The efficiency of the Norrish-Yang reaction has been significantly improved through the use of flow photochemistry, which allows for better light penetration and reaction control, leading to higher yields and scalability. durham.ac.ukworktribe.com
Table 1: Substrate Scope in Norrish-Yang Cyclization Data derived from studies on photochemical flow synthesis. durham.ac.uk
| Substrate Precursor | Solvent | Isolated Yield (%) |
|---|---|---|
| N-((4-methylphenyl)sulfonyl)-2-amino-1-phenylethan-1-one | Acetonitrile | 70 |
| tert-butyl (2-oxo-2-phenylethyl)carbamate | Acetonitrile | 65 |
| N-benzyl-1-phenyl-2-(phenylamino)ethan-1-one | Acetone | 36 |
Radical Addition to Azetines
Radical additions to 2-azetines provide an effective route to functionalized azetidines. nih.govresearchgate.net This strategy involves the addition of radicals across the reactive carbon-carbon double bond within the strained four-membered ring. nih.gov A notable example is the anti-Markovnikov hydrothiolation, where thiyl radicals, generated photochemically from thiols or disulfides, add to the azetine. polimi.itresearchgate.net
The mechanism involves the initial addition of a thiyl radical to the C3 position of the N-Boc-2-azetine, which generates a carbon-centered radical at the C2 position. This azetidinyl radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the 3-thio-substituted azetidine product. polimi.it This process has been successfully implemented under continuous flow conditions, which ensures efficient irradiation of the reaction mixture, leading to extremely fast, robust, and scalable protocols without the need for a photoinitiator in most cases. polimi.it The high chemoselectivity of this radical protocol allows for the functionalization of the azetine π-system while leaving other double bonds in the molecule untouched. polimi.it
Strain-Release Strategies
The inherent ring strain of certain bicyclic and small-ring systems can be harnessed as a thermodynamic driving force for the synthesis of the less-strained azetidine ring. rsc.orgresearchwithrutgers.com These strain-release strategies offer powerful and often modular pathways to complex azetidine derivatives.
Reactions of Azabicyclo[1.1.0]butanes (ABBs)
1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic compound that serves as an exceptional precursor for the synthesis of 1,3-disubstituted azetidines. nih.govarkat-usa.org The significant strain energy of ABB facilitates reactions that involve the cleavage of the central, highly reactive C-N bond. organic-chemistry.orgbris.ac.uk
One common strategy involves the activation of the ABB nitrogen with an electrophile, followed by the addition of a nucleophile to a bridgehead carbon. nih.gov An alternative and highly versatile approach is the lithiation of ABB at the bridgehead carbon, followed by trapping with various electrophiles. organic-chemistry.org For example, reacting lithiated ABB with boronic esters, followed by N-protonation, triggers a 1,2-migration that cleaves the central C-N bond, releasing the ring strain and yielding an N-H azetidine boronic ester. organic-chemistry.org This methodology has been expanded into multicomponent, strain-release-driven anion relay sequences, allowing for the modular and rapid assembly of diverse substituted azetidines. bris.ac.uknih.gov
Strain-Driven Ring Expansion Reactions
Ring expansion reactions, particularly of three-membered rings like aziridines, provide another pathway to azetidines driven by the release of ring strain. organic-chemistry.orgmagtech.com.cn For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to yield 1-arenesulfonylazetidines. organic-chemistry.org This transformation involves the initial ring-opening of the aziridine (B145994) by the ylide, followed by an intramolecular cyclization to form the four-membered azetidine ring. The relief of the higher ring strain of the aziridine ring compared to the azetidine product contributes to the thermodynamic driving force for this reaction.
Flow Chemistry Applications in Azetidine Synthesis
Flow chemistry, or continuous flow processing, has emerged as an enabling technology in modern organic synthesis, offering significant advantages over traditional batch processing, especially for reactions that are fast, exothermic, or involve unstable intermediates. researchgate.netnih.gov
Continuous Flow Methodologies for Enhanced Efficiency and Scalability
The application of continuous flow technology has proven highly beneficial for the synthesis of azetidines and their precursors. uniba.itacs.orguniba.ituniba.it Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which often leads to higher yields, improved selectivity, and safer operation. nih.gov
This technology is particularly well-suited for photochemical reactions like the Norrish-Yang cyclization, where the small path length of microreactors ensures uniform irradiation and minimizes product decomposition, facilitating multi-gram scale synthesis of 3-hydroxyazetidines. durham.ac.ukworktribe.com Similarly, the generation and use of highly reactive organometallic intermediates, such as lithiated azetidines or azabicyclo[1.1.0]butanes, can be managed more safely and efficiently in a flow system. researchgate.netresearchgate.net Flow technology allows these unstable species to be generated and immediately reacted with an electrophile downstream at temperatures significantly higher than those required in batch, enhancing practicality and scalability. uniba.itacs.org The development of telescoped multi-step flow processes further enhances efficiency by minimizing manual handling and purification steps between reactions. researchgate.netresearchgate.net
Table 2: Comparison of Batch vs. Flow for Lithiation-Trapping of Azetidine Precursors Illustrative data based on findings from continuous flow synthesis studies. researchgate.netuniba.it
| Parameter | Batch Processing | Flow Processing |
|---|---|---|
| Typical Temperature | -78 °C | -50 °C to 0 °C |
| Reaction Time | Minutes to Hours | Seconds to Minutes (Residence Time) |
| Scalability | Limited by heat transfer and mixing | Easily scalable by numbering-up or longer run times |
| Safety | Risk of thermal runaway; handling of unstable intermediates | Enhanced heat transfer; small reaction volumes improve safety |
Advantages in Handling Photochemical Transformations
Photochemical reactions, particularly [2+2] cycloadditions, present a powerful and efficient pathway for constructing the strained four-membered ring of azetidines. rsc.org The aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene, is a prime example of such a transformation and stands as one of the most direct methods for synthesizing functionalized azetidines. researchgate.netnih.gov
Recent advancements have seen the development of visible-light-mediated aza Paternò-Büchi reactions, which have overcome previous limitations associated with this approach. nih.govrsc.org These modern photochemical strategies offer several distinct advantages:
Efficiency and Scalability: Visible-light-mediated methods provide a scalable and efficient route to densely functionalized azetidines, which has traditionally been a significant synthetic challenge. researchgate.netchemrxiv.orgresearchgate.net
Mild Reaction Conditions: These transformations proceed under mild conditions, enhancing their applicability and operational simplicity, making them suitable for complex molecule synthesis. nih.gov
High Selectivity: Photochemical cycloadditions often proceed with high regio- and stereoselectivity, allowing for the precise construction of complex azetidine structures. rsc.org
Access to Diverse Functionality: This methodology enables the synthesis of a wide array of functionalized azetidines from readily available imine and alkene precursors, which can serve as versatile building blocks for further chemical modification. nih.govrsc.org
Overcoming Competing Pathways: The use of photosensitizers allows for triplet energy transfer to populate the reactive triplet excited state of imines, minimizing competing reactions like isomerization that can hamper cycloaddition. rsc.org This approach allows the reaction to be carried out at higher wavelengths with increased selectivity. rsc.org
The utility of these photochemical methods is highlighted by their application in the synthesis of tunable azetidine-based energetic materials, demonstrating the robustness and versatility of the visible-light aza Paternò-Büchi reaction. researchgate.netchemrxiv.orgresearchgate.net
Protective Group Strategies in Azetidine Synthesis
The inherent ring strain and reactivity of the azetidine core necessitate the use of protecting groups, particularly on the nitrogen atom, to ensure successful synthetic transformations.
Common Nitrogen Protective Groups (e.g., Boc, Sulfonamides like Bus and SES)
The selection of an appropriate nitrogen protecting group is critical in multi-step syntheses involving azetidines. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups in this context. researchgate.net
Boc Group: The Boc group is valued for its ease of installation and its stability under a variety of nucleophilic and strongly basic conditions. researchgate.net It is commonly introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net In azetidine chemistry, the N-Boc moiety facilitates reactions such as α-lithiation and subsequent electrophile trapping. nih.gov While effective, the Boc group is sensitive to acidic conditions, which allows for its selective removal using reagents like trifluoroacetic acid (TFA). google.comacs.org
Sulfonamides: Sulfonamide-based protecting groups are also utilized in azetidine synthesis. These groups are generally stable and can offer different deprotection conditions compared to carbamates like Boc. For instance, 1-arenesulfonylazetidines can be synthesized through one-pot reactions, indicating the compatibility of this protecting group with certain cyclization strategies. organic-chemistry.org
The choice of protecting group significantly influences the reactivity and stability of the azetidine intermediate. For example, the electron-withdrawing nature of the Boc group is sufficient to stabilize the otherwise reactive 2-azetine ring system, allowing for its isolation and further functionalization. nih.gov
Orthogonal Protection Schemes for Sequential Transformations
In the synthesis of complex molecules containing multiple functional groups, an orthogonal protection strategy is essential. bham.ac.uk This approach involves using a variety of protecting groups that can be removed under different, specific conditions without affecting the others. bham.ac.uk This allows for the selective manipulation of one part of the molecule while other reactive sites remain protected.
In the context of azetidine-containing peptides, orthogonal protection is critical for both solid-phase peptide synthesis (SPPS) and subsequent late-stage functionalization. google.comnih.gov
Boc and Fmoc: A classic orthogonal pair is the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.com This combination allows for the selective deprotection of one group in the presence of the other, enabling sequential peptide couplings or other modifications.
Cbz Group: For post-cyclization modifications of azetidine-containing peptides, the benzyloxycarbonyl (Cbz) group is a useful protecting group for the azetidine nitrogen. It can be removed via hydrogenolysis, a condition that typically does not affect many other protecting groups used for amino acid side chains, allowing for chemoselective derivatization of the azetidine nitrogen. researchgate.net
The implementation of such orthogonal strategies enables the synthesis of complex, polyfunctional azetidine derivatives by allowing for precise, sequential chemical transformations. bham.ac.uk
Synthesis of 3-Substituted Azetidine Derivatives
The functionalization of the C3 position of the azetidine ring is a key strategy for creating diverse and medicinally relevant molecules. nih.gov
Development of Methodologies for 3-Functionalization
Significant research has been dedicated to developing efficient methods for introducing substituents at the 3-position of the azetidine ring. These methodologies often start from precursors like N-Boc-azetidin-3-one. nih.gov A variety of synthetic transformations have been developed to access 3-substituted azetidines, including:
Nucleophilic Addition: The addition of organometallic nucleophiles (e.g., Grignard reagents) to azetidin-3-ones provides access to 3-hydroxy-3-substituted azetidines. acs.orgnih.gov
Ring-Opening and Re-cyclization: Strategies involving the ring opening of strained precursors like 1-azabicyclo[1.1.0]butane with organometallic reagents can rapidly generate bis-functionalized azetidines. organic-chemistry.org
C-H Functionalization: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of amine substrates provides a direct route to the azetidine core. rsc.org
These methods have expanded the chemical space accessible for azetidine derivatives, enabling the synthesis of compounds with a wide range of functionalities at the C3 position. rsc.orgnih.gov
Aza-Michael Additions for Functionalized 3-Substituted Azetidines
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for forming C–N bonds and has been effectively applied to the synthesis of 3-substituted azetidines. nih.gov This strategy is particularly useful for preparing derivatives with nitrogen-linked substituents at the 3-position.
The typical synthetic route involves:
Precursor Synthesis: An α,β-unsaturated ester is first generated from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction, yielding a key intermediate like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.combohrium.comnih.gov
Aza-Michael Addition: This azetidine-based Michael acceptor is then reacted with various nitrogen-containing nucleophiles (NH-heterocycles). nih.govmdpi.combohrium.comnih.gov
This approach has been successfully used to synthesize a variety of functionalized 3-substituted azetidines by reacting the ylidene-acetate precursor with different heterocycles. nih.govmdpi.com
| Nucleophile | Reaction Time | Yield |
| 1H-Pyrazole | 16 h | 83% |
| 4-Bromo-1H-pyrazole | 16 h | 82% |
| 3-Trifluoromethyl-1H-pyrazole | 16 h | 73% |
| 1H-Imidazole | Not specified | 53% |
| 1H-Benzimidazole | Not specified | 56% |
| 1H-Indole | Not specified | 55% |
| Data sourced from reference mdpi.com |
This methodology provides a simple and efficient route to novel heterocyclic amino acid derivatives containing the azetidine scaffold, demonstrating the power of the aza-Michael addition for creating complex 3-substituted azetidines. nih.govmdpi.combohrium.comnih.gov
Strategies for Installing Ether Linkages at the C3-Position
The introduction of an ether functionality at the C3 position of an azetidine ring is a key synthetic transformation for accessing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The hydroxyl group of azetidin-3-ol (B1332694) serves as a versatile handle for such modifications, primarily through nucleophilic substitution reactions. A crucial aspect of these synthetic strategies is the management of the reactive secondary amine of the azetidine ring, which typically requires a protection-deprotection sequence to ensure chemoselectivity.
Alkylation and Etherification Reactions on Azetidin-3-ol Precursors
The most direct and widely employed method for the synthesis of 3-alkoxyazetidines is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This classical approach involves the deprotonation of the hydroxyl group of an azetidin-3-ol precursor to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgnumberanalytics.com
N-Protection of Azetidin-3-ol:
Due to the inherent nucleophilicity of the azetidine nitrogen, its protection is a mandatory first step to prevent undesired N-alkylation. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The protection of commercially available azetidin-3-ol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-azetidin-3-ol. This intermediate is stable under the basic conditions required for the subsequent etherification step.
Williamson Ether Synthesis:
The core of the etherification process involves the reaction of N-Boc-azetidin-3-ol with a suitable electrophile. The reaction proceeds in two main steps:
Deprotonation: The hydroxyl group of N-Boc-azetidin-3-ol is deprotonated using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this transformation as it irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), to avoid protonation of the highly reactive alkoxide. byjus.comchemistrytalk.org
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. masterorganicchemistry.com For the synthesis of this compound, the required electrophile would be isopropoxymethyl chloride (IPM-Cl).
Table 1: General Reaction Scheme for Williamson Ether Synthesis of N-Boc-3-[(propan-2-yloxy)methoxy]azetidine
| Step | Reactants | Reagents | Solvent | Product |
| 1. Protection | Azetidin-3-ol | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Dioxane/Water | N-Boc-azetidin-3-ol |
| 2. Etherification | N-Boc-azetidin-3-ol | 1. Sodium Hydride (NaH)2. Isopropoxymethyl chloride (IPM-Cl) | THF or DMF | N-Boc-3-[(propan-2-yloxy)methoxy]azetidine |
| 3. Deprotection | N-Boc-3-[(propan-2-yloxy)methoxy]azetidine | Strong Acid (e.g., TFA or HCl) | Dichloromethane (B109758) or Dioxane | This compound |
Deprotection:
Following the successful installation of the ether linkage, the Boc protecting group can be readily removed under acidic conditions. researchgate.netmdpi.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the carbamate (B1207046) to liberate the secondary amine of the final product, this compound. reddit.comnih.govnih.gov
Considerations for the Isopropoxymethoxy Moiety
Synthesis of the Alkylating Agent:
The key reagent for introducing the isopropoxymethoxy group is isopropoxymethyl chloride (IPM-Cl). While not as commonly commercially available as its methoxymethyl (MOM) or benzyloxymethyl (BOM) analogues, it can be synthesized. A general method for the preparation of chloroalkyl ethers involves the reaction of an acetal (B89532) with an acid halide, catalyzed by a Lewis acid like zinc(II) salts. libretexts.org A plausible synthesis for IPM-Cl would involve the reaction of diisopropoxymethane with an acyl chloride. Alternatively, adapting procedures for the synthesis of chloromethyl methyl ether, it could be prepared by reacting formaldehyde (B43269) or a precursor with isopropanol (B130326) in the presence of hydrogen chloride. chemistrytalk.org
Reaction Conditions and Selectivity:
The etherification reaction with the secondary alcohol of N-Boc-azetidin-3-ol is an SN2 process. masterorganicchemistry.comwikipedia.org As such, the use of a polar aprotic solvent like DMF or THF is beneficial to enhance the nucleophilicity of the alkoxide. byjus.comchemistrytalk.orgjk-sci.com Reaction temperatures are typically kept moderate, ranging from room temperature to around 50-100 °C, to ensure a reasonable reaction rate without promoting side reactions. byjus.com
Stability and Deprotection Compatibility:
The isopropoxymethoxy group, being an acetal, is sensitive to acidic conditions. This is a critical consideration when planning the deprotection of the N-Boc group, which also requires acidic treatment. The conditions for Boc removal (e.g., TFA in DCM at room temperature) are generally strong enough to also cleave the isopropoxymethoxy ether. Therefore, if the final target is the free azetidine, this concomitant deprotection can be efficient. However, if selective removal of the N-Boc group while retaining the isopropoxymethoxy ether were desired, this would pose a significant challenge and would likely require an alternative, orthogonally stable N-protecting group.
Stereoselective Synthesis of Azetidine Derivatives
Asymmetric Construction of the Azetidine (B1206935) Ring
The creation of chiral azetidine rings from achiral or racemic precursors is a cornerstone of stereoselective synthesis. This is often achieved through the use of external chiral agents, such as auxiliaries and catalysts, or by designing cyclization reactions that proceed with high enantioselectivity.
Chiral Auxiliaries and Catalysts (e.g., Chiral Sulfinamides, Chiral Sabox Copper Catalysts)
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. One of the most successful classes of auxiliaries for nitrogen-containing compounds is the chiral tert-butanesulfinamide, often referred to as Ellman's auxiliary. acs.org This approach has been effectively used to synthesize C2-substituted azetidines. The general strategy involves the condensation of the chiral sulfinamide with a 1,3-bielectrophilic compound, followed by nucleophilic addition and subsequent cyclization. acs.orgrsc.org For example, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents can produce chiral N-sulfinyl 2,2-disubstituted aziridines, which can serve as precursors to azetidines. rsc.org The sulfinamide group provides strong chiral induction, is available in both enantiomeric forms, and can be easily cleaved after the ring is formed. acs.org A general and scalable three-step method starting from 3-chloropropanal (B96773) and a chiral tert-butanesulfinamide has been developed to produce a variety of C2-substituted azetidines with good diastereoselectivity. acs.org
| Entry | R-Group | Yield of Protected Azetidine | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 51% | 85:15 |
| 2 | 4-Fluorophenyl | 57% | 85:15 |
| 3 | 2-Naphthyl | 44% | 85:15 |
| 4 | Vinyl | 48% | 80:20 |
| 5 | Cyclohexyl | 50% | 85:15 |
Table 1: Synthesis of C2-Substituted Azetidines using a Chiral tert-Butanesulfinamide Auxiliary. Data adapted from a scalable three-step approach. acs.org
Catalytic asymmetric methods offer a more atom-economical approach. Chiral Sabox (sparteine-derived box) copper(I) catalysts have proven highly effective in the enantioselective synthesis of 2-azetine-carboxylates through a [3+1]-cycloaddition of metallo-enolcarbenes and imido-sulfur ylides. nih.gov These chiral azetines are valuable intermediates that can be stereoselectively hydrogenated to yield all-cis tetrasubstituted azetidine-2-carboxylates. The catalyst, formed from Cu(MeCN)₄PF₆ and a specific chiral Sabox ligand, controls the stereochemical outcome of the cycloaddition, providing azetines with high enantiomeric excess (% ee). nih.gov
| Entry | Substrate (γ-substituent) | Catalyst | Yield | % ee |
| 1 | Methyl | Cu(I)/Sabox L1 | 95% | 98% |
| 2 | Ethyl | Cu(I)/Sabox L1 | 94% | 98% |
| 3 | Isopropyl | Cu(I)/Sabox L1 | 93% | 98% |
| 4 | Phenyl | Cu(I)/Sabox L1 | 90% | 97% |
Table 2: Asymmetric [3+1]-Cycloaddition Catalyzed by Chiral Sabox Copper(I). nih.gov
Enantioselective Cyclization Reactions
Enantioselective cyclization involves the direct formation of the chiral ring from a linear precursor in a way that favors one enantiomer over the other. Phase-transfer catalysis has emerged as a powerful tool for such transformations. A notable example is the synthesis of spirocyclic azetidine oxindoles via an intramolecular C-C bond formation. nih.govacs.org In this method, a novel cinchona alkaloid-derived chiral phase-transfer catalyst is used to activate the substrate, leading to cyclization with high yields and excellent enantiomeric ratios (up to 2:98 e.r.). nih.govacs.org
Another modern approach involves copper-catalyzed photoinduced radical cyclization. An efficient anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed to produce highly functionalized azetidines. nih.gov This method uses a heteroleptic copper-based photoredox catalyst, which offers an alternative to more common iridium and ruthenium complexes, and proceeds with total regioselectivity and a broad substrate scope. nih.govthe-innovation.org
Control of Stereochemistry at the 3-Position
For compounds like 3-[(Propan-2-yloxy)methoxy]azetidine, controlling the stereochemistry at the C3 position is crucial. This can be accomplished through diastereoselective reactions on a pre-existing ring or by transferring chirality from a stereochemically defined starting material.
Diastereoselective Approaches to 3-Substituted Azetidines
Diastereoselective methods aim to control the relative stereochemistry between two or more stereocenters. A powerful strategy for accessing highly substituted azetidines is the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This reaction proceeds through a ring-opening/ring-closing cascade that efficiently transfers the chirality of the aziridine (B145994) substrate to the azetidine product, creating vicinal stereocenters with excellent stereoselectivity. nih.gov
Furthermore, the hydrogenation of chiral 2,4-disubstituted azetines can be performed with high diastereoselectivity. Using Pearlman's catalyst (Pd(OH)₂/C), the hydrogenation proceeds smoothly to give the corresponding C2-substituted azetidines, favoring the formation of the cis isomer with good to excellent diastereomeric ratios. nih.gov This allows for the stereocontrolled synthesis of 2,3-disubstituted azetidines from unsaturated precursors. nih.govacs.org
Transfer of Chirality from Substrates
An alternative to creating chirality de novo is to transfer it from an enantiomerically pure starting material. This is a common and reliable strategy in asymmetric synthesis. For example, (S)-1-Phenylethylamine has been used as both a chiral auxiliary and the nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org This method provides access to valuable chiral azetidine building blocks by transferring the chirality from a readily available amine. rsc.org
Similarly, chiral non-racemic azetidines can be synthesized from commercially available amino acid-derived aminoalcohols. nih.gov An organometallic route has been developed to access unsaturated azetine carboxylic acids, which are then subjected to metal-catalyzed asymmetric reduction to furnish functionalized azetidine carboxylic acid compounds with controlled stereochemistry. acs.orgchemrxiv.org
Stereoconvergent Processes in Azetidine Synthesis
A stereoconvergent synthesis is a reaction in which a mixture of stereoisomers (either enantiomers or diastereomers) is converted into a single stereoisomeric product. This is a highly efficient strategy as it avoids the need for chiral resolution or the use of enantiomerically pure starting materials. In the context of azetidine synthesis, certain photochemical reactions have been shown to be stereoconvergent. For instance, a cascade process involving an aza Paternò-Büchi reaction was found to proceed with high diastereoselectivity and was identified as stereoconvergent, meaning that different isomers of the starting material converge to form the same product isomer. researchgate.net Such processes are highly valuable for simplifying complex stereoselective syntheses.
Reactivity and Chemical Transformations of Azetidine Scaffolds
Ring-Opening Reactions of Azetidines
The chemistry of azetidines is significantly influenced by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is the driving force behind many of their characteristic reactions, most notably ring-opening transformations. rsc.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, the four-membered ring is susceptible to cleavage under various conditions, providing a versatile pathway to functionalized acyclic amines. rsc.org
Nucleophilic Ring Opening (e.g., by Alcohols, Thiols, Organolithiums)
The azetidine (B1206935) ring can be opened by a variety of nucleophiles. This process typically requires activation of the azetidine nitrogen, often by protonation or conversion to a quaternary azetidinium salt, which enhances the electrophilicity of the ring carbons. magtech.com.cn Lewis acids can also be employed to catalyze these reactions. magtech.com.cnfrontiersin.org
The attack of the nucleophile generally occurs at one of the carbons adjacent to the nitrogen atom (the α-carbons), leading to the cleavage of a carbon-nitrogen bond. A wide range of nucleophiles, including alcohols, thiols, and carbon-based nucleophiles like organolithium reagents, can effect this transformation. beilstein-journals.org For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type pathway.
For a 3-substituted azetidine like 3-[(Propan-2-yloxy)methoxy]azetidine, nucleophilic attack would be expected to occur at the C2 or C4 positions. The regioselectivity of this attack is governed by electronic and steric factors. magtech.com.cn
Strain-Release Driven Cleavages and Ring Expansions
The considerable strain energy of the azetidine ring is a key driver for reactions that lead to its cleavage or expansion into larger, more stable ring systems. rsc.org These strain-release driven processes are fundamental to the synthetic utility of azetidines. rsc.org For example, photochemically generated 3-phenylazetidinols readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
Ring expansion reactions can also be initiated, transforming the four-membered ring into five- or seven-membered heterocycles. This can occur, for instance, through the intramolecular rearrangement of azetidinium ions.
Regioselectivity and Stereoselectivity in Ring Opening
The outcome of nucleophilic ring-opening reactions is heavily dependent on the substitution pattern of the azetidine ring. magtech.com.cn The regioselectivity—whether the nucleophile attacks at C2 or C4—is dictated by a balance of electronic and steric effects. magtech.com.cn
Electronic Effects : Electron-withdrawing groups on the nitrogen or unsaturated substituents at the C2 position can stabilize a developing negative charge or transition state, favoring nucleophilic attack at that site. magtech.com.cn
Steric Effects : Bulky substituents on the ring can hinder the approach of a nucleophile, directing it to the less sterically encumbered carbon. Strong or bulky nucleophiles often attack the less substituted α-carbon. magtech.com.cn
Stereoselectivity is also a critical aspect, particularly with chiral azetidines. Many ring-opening reactions proceed with a defined stereochemical outcome, such as inversion of configuration at the carbon center being attacked, which is characteristic of an SN2 mechanism. Enantioselective ring-opening of 3-substituted azetidines has been achieved using chiral catalysts, yielding valuable chiral α-amino-γ-halopropane building blocks. acs.org
Functionalization at Various Positions
Beyond ring-opening, the azetidine scaffold can be functionalized by modifying its existing C-H bonds or by creating reactive intermediates that can be trapped by electrophiles.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis. For azetidines, this allows for the introduction of new substituents without pre-functionalization. Palladium-catalyzed intramolecular amination of C(sp3)–H bonds at the γ-position relative to a directing group is an efficient method for synthesizing azetidine rings. acs.org Conversely, the azetidine ring itself can act as a directing group for the functionalization of adjacent aromatic rings. The nitrogen atom can coordinate to a metal catalyst, directing C-H activation to the ortho position of an aryl substituent.
Lithiation and Electrophilic Trapping at the α-Position
The protons on the carbons alpha to the nitrogen atom in an azetidine ring can be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This process is often facilitated by an activating group on the nitrogen, such as a thiopivaloyl or N-Boc group, which stabilizes the resulting carbanion. nih.gov
Data Tables
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives
| Azetidine Derivative | Nucleophile/Conditions | Product Type | Reference |
| N-Tosyl-2-arylazetidine | Alcohols / Lewis Acid | β-Amino ether | N/A |
| 3-Substituted Azetidinium Ion | Acyl Halides / Chiral Catalyst | α-Amino-γ-halopropane | acs.org |
| Photogenerated 3-Phenylazetidinol | Electron-deficient ketones | Dioxolane | beilstein-journals.org |
Table 2: Examples of α-Functionalization of Azetidine Derivatives
| Azetidine Derivative | Reagents | Product Type | Reference |
| N-Thiopivaloylazetidin-3-ol | 1. s-BuLi 2. Electrophile (E+) | trans-2-Substituted-3-hydroxyazetidine | nih.gov |
| N-Alkyl 2-Oxazolinylazetidine | 1. Organolithium Base 2. Electrophile (E+) | Enantioenriched N-Alkyl-2,2-disubstituted azetidine | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the azetidine core. While the ether functionality at the C-3 position of this compound is not a suitable leaving group for direct cross-coupling, its precursor, a 3-hydroxyazetidine, can be readily converted into reactive electrophiles such as 3-iodoazetidines or azetidin-3-yl triflates. These derivatives serve as versatile substrates for a range of coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Reactions:
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis. This reaction has been adapted for the arylation of azetidine rings. For instance, palladium-catalyzed coupling of N-protected 3-iodoazetidines with various aryl boronic acids provides access to 3-aryl azetidines.
A notable and complex variant of this reaction involves a palladium-catalyzed migration/coupling process. When tert-butyl 3-iodoazetidine-1-carboxylate is reacted with nonheteroaryl boronic acids, the reaction can be directed to favor the formation of 2-aryl azetidines instead of the expected 3-aryl products. acs.orgnih.gov This outcome is highly dependent on the choice of phosphine (B1218219) ligand. The proposed mechanism involves an equilibrium between a 3-azetidinylpalladium intermediate and a 2-azetidinylpalladium intermediate, proceeding through β-hydride elimination and re-addition steps. acs.org The use of specific bulky ligands, such as [1,1'-biphenyl]-2-yldicyclohexylphosphane, was found to promote the formation of the rearranged 2-aryl product. nih.govacs.org
Iron-Catalyzed Cross-Coupling Reactions:
In a move towards more sustainable and economical chemistry, iron-catalyzed cross-coupling reactions have been developed as an alternative to those using precious metals like palladium. An effective protocol has been established for the coupling of 3-iodoazetidines with a wide array of Grignard reagents using an iron catalyst. researchgate.net This method demonstrates broad applicability, allowing for the introduction of aryl, heteroaryl, vinyl, and even alkyl groups at the C-3 position of the azetidine ring in good to excellent yields. researchgate.net The use of an inexpensive and environmentally benign iron salt, such as FeCl₃ or Fe(acac)₃, makes this a highly attractive method for the large-scale synthesis of functionalized azetidines. researchgate.netmdpi.com
| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst System | Product(s) | Key Findings & Reference(s) |
| Suzuki-Miyaura | N-Boc-3-iodoazetidine | Aryl Boronic Acids | Pd(OAc)₂ / Ligand | 2-Aryl Azetidines & 3-Aryl Azetidines | Product distribution is highly ligand-dependent; bulky phosphines favor the migrated 2-aryl product. acs.orgnih.gov |
| Iron-Catalyzed Coupling | N-Boc-3-iodoazetidine | Grignard Reagents (Aryl, Heteroaryl, Vinyl, Alkyl) | Fe(acac)₃ | 3-Substituted Azetidines | Provides an economical and sustainable route to a wide variety of 3-functionalized azetidines. researchgate.net |
Radical Functionalizations
Radical chemistry offers unique pathways for the functionalization of saturated heterocycles like azetidines, often complementing traditional two-electron ionic reactions. These methods can create carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to activate. The generation of a radical at the azetidine ring, typically at the C-3 position, allows for subsequent reactions with various radical acceptors.
One approach involves the photoredox-catalyzed generation of an azetidinyl radical from a suitable precursor, such as an N-protected 3-iodoazetidine (B8093280) or a derivative with a redox-active group. For example, under visible light irradiation in the presence of a photocatalyst, a C-3 radical can be generated and subsequently trapped by electron-deficient alkenes (e.g., in a Giese addition) or other radical partners. This strategy enables the introduction of diverse alkyl and functionalized side chains onto the azetidine scaffold.
While direct radical functionalization of the C-H bonds of an azetidine ring is challenging due to the high bond dissociation energy, recent advances have made such transformations more accessible. Minisci-type reactions, for instance, could potentially be used to introduce alkyl or acyl groups onto heteroaromatic systems attached to the azetidine nitrogen. Furthermore, intramolecular hydrogen atom transfer (HAT) processes, such as in the Hofmann-Löffler-Freytag reaction, can be envisioned to functionalize the azetidine ring at positions remote from an initial radical center on a side chain. These methods, while not yet widely reported specifically for the this compound scaffold, represent a frontier in the derivatization of these strained heterocycles.
Transformations of Ether Functionalities within the Azetidine Ring
The 3-[(propan-2-yloxy)methoxy] moiety in the title compound contains two distinct ether linkages: an acetal (B89532) (O-CH₂-O) and a standard secondary alkyl ether (isopropyl group). The differential reactivity of these two groups provides opportunities for selective transformations.
The acetal linkage, specifically an isopropoxymethyl (IPM) ether, is the more labile of the two ether types present. Acetal groups are well-known protecting groups for alcohols and are characterized by their stability to basic and nucleophilic conditions but their sensitivity to acid.
The cleavage of the IPM group to unmask the parent 3-hydroxyazetidine can be readily achieved under mild acidic conditions. This transformation proceeds via protonation of one of the ether oxygens, followed by cleavage to form an unstable hemiacetal, which then decomposes to the alcohol, formaldehyde (B43269), and isopropanol (B130326). This deprotection is a crucial step for further derivatization of the C-3 position, for example, to install a leaving group for cross-coupling reactions or to introduce other functional groups via the hydroxyl moiety.
| Ether Type | Reagents for Cleavage | Conditions | Product | Notes |
| Acetal (IPM) | HCl, H₂SO₄, TFA, p-TsOH | Aqueous or alcoholic solvent, typically mild temperatures (0 °C to RT) | 3-Hydroxyazetidine | Cleavage is generally facile and high-yielding. |
| Isopropyl Ether | HBr, HI, BBr₃ | Concentrated acid, often elevated temperatures | 3-Hydroxyazetidine | Requires harsh conditions that may also cleave the acetal and potentially the azetidine ring. |
Cleavage of the more robust isopropyl ether requires significantly harsher conditions, typically involving strong protic acids like HBr and HI or potent Lewis acids such as boron tribromide (BBr₃). These reactions generally proceed through an Sₙ2 or Sₙ1 mechanism after protonation of the ether oxygen. However, the forcing conditions required for this cleavage may not be compatible with the strained azetidine ring or other functional groups within the molecule, potentially leading to ring-opening or other undesired side reactions.
The stability of the ether functionalities is a critical consideration when planning synthetic routes involving this compound.
Acidic Conditions: As mentioned, the acetal linkage is highly susceptible to cleavage under acidic conditions (pH < 5). Its stability is poor in the presence of both protic and Lewis acids. The isopropyl ether is stable to mild acidic conditions but will cleave under strong, forcing acidic conditions. The azetidine ring itself can undergo protonation at nitrogen, and under strongly acidic conditions, may be prone to ring-opening reactions.
Basic Conditions: Both the acetal and the isopropyl ether linkages are highly stable under basic conditions (e.g., NaOH, K₂CO₃, LiHMDS). They are compatible with a wide range of base-mediated reactions, such as N-alkylation or N-acylation of the azetidine nitrogen.
Reductive/Oxidative Conditions: The ether groups are generally stable to many common reducing agents (e.g., NaBH₄, LiAlH₄, H₂/Pd) and oxidizing agents (e.g., PCC, MnO₂, mild peroxy acids). However, very strong oxidizing conditions could potentially lead to degradation. The stability under these conditions allows for the selective modification of other functional groups that may be present in the molecule.
This differential stability allows the IPM ether to function effectively as a protecting group for the 3-hydroxyazetidine, enabling transformations on other parts of the molecule before its selective removal to reveal the hydroxyl group for subsequent functionalization.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of 3-[(Propan-2-yloxy)methoxy]azetidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the bonding framework, and detailed stereochemical insights.
Advanced NMR Techniques for Stereochemical Analysis (e.g., COSY, NOE)
Two-dimensional NMR techniques are indispensable for confirming atomic connectivity and determining the relative stereochemistry.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the proton coupling network. Cross-peaks would be observed between the C3 proton and the protons at C2 and C4 of the azetidine (B1206935) ring, confirming their adjacency. Similarly, a correlation between the isopropyl methine proton (H6) and the methyl protons (H7) would be evident.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) are crucial for probing through-space proximity of protons, which is essential for stereochemical assignments, particularly in cyclic systems. For substituted azetidines, NOE correlations can differentiate between cis and trans isomers. ipb.pt For instance, in a substituted azetidine, a NOE correlation between protons on substituents at C2 and C3 would suggest they are on the same face of the ring (cis), while the absence of such a correlation would imply a trans relationship.
Dynamic NMR Studies (e.g., Pyramidal Inversion Barriers)
Azetidine and its derivatives can undergo a dynamic process known as pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its substituent rapidly oscillate through the plane of the three attached carbon atoms. wikipedia.org This process interconverts two equivalent puckered conformations of the ring.
For the parent azetidine molecule, the energy barrier for this inversion is quite low, determined by dynamic NMR studies to be around 30 kJ/mol. acs.org This rapid inversion at room temperature results in time-averaged signals for the α-protons in the ¹H NMR spectrum. At very low temperatures (e.g., below -120°C), this process can be "frozen out" on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. The presence of the 3-[(propan-2-yloxy)methoxy] substituent is not expected to significantly raise the inversion barrier to a point where its effects would be observable at room temperature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₇NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Calculated Exact Mass [M+H]⁺: 176.12812 u
Experimental HRMS: A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition C₈H₁₇NO₃.
X-ray Crystallography for Absolute and Relative Configuration Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound or a derivative can be grown, this technique would provide an unambiguous determination of its three-dimensional structure.
This method is the gold standard for assigning both relative and absolute configuration. It would confirm the puckered nature of the azetidine ring and the precise orientation of the 3-[(propan-2-yloxy)methoxy] substituent relative to the ring. For chiral derivatives, analysis using anomalous dispersion could establish the absolute stereochemistry.
Vibrational Spectroscopy (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential analytical technique for the structural elucidation of "this compound". By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique fingerprint corresponding to the vibrational modes of its constituent chemical bonds and functional groups. Analysis of this spectrum allows for the confirmation of the compound's molecular framework, including the azetidine ring, the ether and acetal (B89532) linkages, and the isopropyl moiety.
While specific experimental data for this compound is not publicly available, a detailed predictive analysis of its FT-IR spectrum can be conducted based on established characteristic group frequencies. The key vibrational modes expected for "this compound" are detailed below.
Detailed Research Findings
The structure of "this compound" encompasses several distinct functional groups, each contributing characteristic absorption bands to its infrared spectrum.
N-H Vibrations: The azetidine ring contains a secondary amine. The stretching vibration of the N-H bond is anticipated to produce a single, moderate to weak absorption band in the region of 3350-3310 cm⁻¹. spectroscopyonline.comorgchemboulder.com This peak is typically sharper than the broad O-H bands found in alcohols. spcmc.ac.in Additionally, an out-of-plane N-H bending, or "wagging," vibration is expected to appear as a broad, strong band between 910-665 cm⁻¹. orgchemboulder.com
C-H Vibrations: The molecule is rich in sp³-hybridized carbon-hydrogen bonds within the azetidine ring, methoxy (B1213986) group, and the isopropyl substituent. These will give rise to strong, sharp absorption bands in the 2975-2850 cm⁻¹ region. libretexts.orglibretexts.org The isopropyl group is expected to show a characteristic doublet in the C-H bending region, with peaks around 1385 cm⁻¹ and 1370 cm⁻¹, corresponding to the symmetric and asymmetric bending of the gem-dimethyl group. Methylene (B1212753) (CH₂) scissoring and rocking vibrations from the azetidine ring and methoxy bridge are predicted to occur in the 1470-1450 cm⁻¹ range. uomustansiriyah.edu.iq
C-O and C-N Vibrations: The spectrum is expected to be dominated by strong C-O stretching vibrations from the ether and acetal-like functionalities in the 1250-1050 cm⁻¹ range. libretexts.orgrockymountainlabs.comspectroscopyonline.com The asymmetric C-O-C stretch of the alkyl ether portion typically results in a very strong and prominent band around 1150-1070 cm⁻¹. spectroscopyonline.compressbooks.pub The acetal linkage (O-CH₂-N) will also contribute strong C-O stretching bands within this region. researchgate.net The C-N stretching vibration of the aliphatic amine within the azetidine ring generally produces a medium to weak absorption in the 1250–1020 cm⁻¹ range, which may overlap with the stronger C-O stretching bands. orgchemboulder.com
The following table summarizes the predicted characteristic FT-IR absorption bands for "this compound".
Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3350 - 3310 | Medium - Weak | N-H Stretch | Secondary Amine (Azetidine) |
| 2975 - 2950 | Strong | C-H Asymmetric Stretch | Alkyl (CH₃, Isopropyl) |
| 2950 - 2850 | Strong | C-H Symmetric Stretch | Alkyl (CH₂, CH) |
| 1470 - 1450 | Medium | CH₂ Scissoring | Azetidine, Methoxy bridge |
| ~1385 and ~1370 | Medium (Doublet) | C-H Symmetric Bend (gem-dimethyl) | Isopropyl Group |
| 1250 - 1050 | Strong, Broad | C-O-C Asymmetric Stretch | Ether & Acetal Linkages |
| 1250 - 1020 | Medium - Weak | C-N Stretch | Cyclic Aliphatic Amine |
| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine (Azetidine) |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and behavior of molecules. These methods would be essential in characterizing 3-[(Propan-2-yloxy)methoxy]azetidine.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.
A primary step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra could then be compared with experimental data to validate the computational model.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
|---|---|---|---|---|
| Bond Length | C1 | N | C2 | 1.48 |
| Bond Length | C3 | O1 | C4 | 1.42 |
| Bond Angle | C1 | N | C2 | 88.5 |
The azetidine (B1206935) ring is a four-membered heterocycle that exhibits significant ring strain. A conformational analysis would explore the different spatial arrangements (conformers) of the 3-[(Propan-2-yloxy)methoxy] side chain relative to the azetidine ring. This would involve rotating key bonds and calculating the energy of each resulting conformation to identify the most stable forms and the energy barriers between them.
The study of ring strain would quantify the inherent instability of the four-membered ring compared to a strain-free analogue. This is often done by calculating the heat of formation or by using homodesmotic reactions, which are theoretical reactions that conserve the number and types of bonds.
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. Researchers would calculate the energies of reactants, products, transition states, and any intermediates along a proposed reaction pathway. This information provides insights into the reaction's feasibility, kinetics, and the selectivity of product formation.
Ab Initio Molecular Orbital Theory
Ab initio molecular orbital theory is another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules. These methods could be used to benchmark the results obtained from DFT calculations for this compound.
Azetidine Derivatives As Versatile Building Blocks in Chemical Synthesis
Role in Synthetic Organic Chemistry
The unique structural and electronic properties of azetidines make them powerful tools in the hands of synthetic organic chemists. Their strained four-membered ring can be selectively opened, or the ring can be retained as a key structural element, providing access to a wide array of molecular architectures.
Construction of Complex Molecular Architectures
Azetidine (B1206935) derivatives serve as versatile synthons for the construction of intricate molecular frameworks, including natural products and complex bioactive molecules. researchgate.netnih.gov The controlled ring-opening of azetidines provides a pathway to functionalized acyclic amines, while their use as intact scaffolds introduces conformational rigidity and unique stereochemical arrangements. A notable application is the incorporation of 3-aminoazetidine (3-AAz) as a turn-inducing element in the synthesis of small macrocyclic peptides. researchgate.netnih.gov This strategy has been shown to significantly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. researchgate.netnih.gov The azetidine ring encourages a less stable, all-trans conformation in the peptide backbone, facilitating ring closure. researchgate.net Furthermore, these azetidine-containing macrocycles are stable to the strongly acidic conditions often required for deprotection in peptide synthesis. researchgate.netnih.gov
| Azetidine-Containing Macrocycle Precursor | Cyclization Yield (%) |
| Linear tetrapeptide with 3-AAz | High |
| Linear pentapeptide with 3-AAz | High |
| Linear hexapeptide with 3-AAz | High |
This table illustrates the general finding that the incorporation of a 3-aminoazetidine (3-AAz) unit into linear peptides leads to high yields in macrocyclization reactions. researchgate.netnih.gov
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules for high-throughput screening and drug discovery. Azetidine derivatives are excellent scaffolds for DOS due to the numerous possibilities for functionalization on the ring and the nitrogen atom. nih.govresearchgate.net By starting with a densely functionalized azetidine core, a wide variety of fused, bridged, and spirocyclic ring systems can be generated. nih.govacs.org This approach allows for the exploration of new chemical space and the generation of lead-like molecules with desirable physicochemical properties, for instance, for targeting the central nervous system. nih.govresearchgate.netnih.gov The synthesis of large libraries of compounds, such as a 1976-membered library of spirocyclic azetidines, highlights the utility of these scaffolds in medicinal chemistry. nih.gov
Applications as Chiral Templates and Ligands
Chiral azetidine derivatives have found significant application in asymmetric catalysis, where they serve as chiral templates or ligands for metal catalysts. Their rigid, conformationally constrained structure can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. A variety of chiral, azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. acs.orgacs.org For example, copper-azetidine complexes have been used as catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity (up to >99.5% ee). nih.gov
| Reaction | Chiral Azetidine Ligand | Metal | Yield (%) | Enantiomeric Excess (ee, %) |
| Henry Reaction | Enantiopure cis-azetidine | Cu | High | >99.5 |
| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | Zn | Good | High |
| Aza-Darzens Reaction | ProPhenol-type ligand | Zn | up to 98 | >95 |
This table provides examples of the performance of chiral azetidine-derived ligands in various asymmetric reactions. nih.govnih.gov
Integration into Peptidomimetics and Non-Natural Amino Acid Design
Azetidine-based amino acids are valuable non-natural amino acids for the design of peptidomimetics. nih.gov Their incorporation into peptide backbones can induce specific secondary structures, such as γ-turns, and enhance proteolytic stability. researchgate.netacs.orgdocumentsdelivered.com The four-membered ring of azetidine-2-carboxylic acid derivatives forces the peptide chain to adopt a folded conformation, which can be crucial for biological activity. acs.orgdocumentsdelivered.com For example, the introduction of a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide has been shown to improve its stability against proteases compared to the parent macrocycle. researchgate.netnih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics. Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of dyes, biotin, or other moieties without altering the amino acid side chains. researchgate.netnih.gov
| Peptide | Modification | Proteolytic Stability |
| Cyclohexapeptide | None | Lower |
| Cyclohexapeptide | Contains 3-AAz | Higher |
This table illustrates the enhanced proteolytic stability of a cyclohexapeptide upon incorporation of a 3-aminoazetidine (3-AAz) unit. researchgate.netnih.gov
Potential in Materials Science Research (e.g., in Polymerization)
Azetidine derivatives are also promising monomers for the synthesis of novel polymers. rsc.orgrsc.org The ring strain of the azetidine ring can be harnessed to drive ring-opening polymerization (ROP), leading to the formation of polyamines. Both cationic and anionic ROP methods have been explored for the polymerization of azetidines. rsc.orgutwente.nl The resulting polymers, such as poly(trimethylenimine), can have various architectures, including linear or hyperbranched structures, depending on the polymerization conditions and the substituents on the azetidine monomer. utwente.nlresearchgate.net These polyamines have potential applications in diverse areas, including as coatings, for CO2 adsorption, and in chelation. rsc.org The properties of the resulting polymers can be tuned by the choice of the azetidine monomer.
| Azetidine Monomer | Polymerization Method | Resulting Polymer | Potential Applications |
| Azetidine | Cationic ROP | Hyperbranched Poly(trimethylenimine) | CO2 adsorption, chelation |
| N-alkylazetidines | Cationic ROP | N-alkylated polyamines | Coatings |
| N-sulfonyl azetidines | Anionic ROP | Linear polyamines | Advanced materials |
This table summarizes the polymerization of different azetidine monomers and the potential applications of the resulting polymers. rsc.orgutwente.nlresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies for Azetidine (B1206935) Synthesis
The synthesis of azetidines has traditionally been challenging. magtech.com.cn Recent efforts have focused on developing more efficient and environmentally friendly methods. Photochemical methods, such as the aza-Paternò-Büchi reaction involving visible light, offer a green alternative to traditional synthetic routes. rsc.org The use of photocatalysts to drive reactions that form azetidine rings from readily available precursors is a particularly promising area. rsc.org
Expanding the Scope of Functionalization and Derivatization of Azetidine Rings
Creating a diverse range of functionalized azetidines is crucial for their application in drug discovery. Research is ongoing to develop new methods for introducing substituents at various positions of the azetidine ring. This includes late-stage functionalization, which allows for the modification of complex molecules containing an azetidine core.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding
Recent breakthroughs have demonstrated the power of computational modeling to predict the outcome of chemical reactions for synthesizing azetidines. By calculating the frontier orbital energies of potential reactants, researchers can pre-screen for combinations that are likely to react successfully to form the desired azetidine products. This predictive approach can significantly accelerate the discovery of new synthetic methods and novel azetidine-containing compounds.
Applications in Flow Chemistry and Automated Synthesis
Flow chemistry offers several advantages for the synthesis of azetidines, particularly for reactions that involve unstable intermediates or require precise control over reaction conditions. Continuous flow processes can enhance safety, improve scalability, and lead to higher yields. The integration of automated synthesis platforms with flow chemistry is expected to further accelerate the synthesis and screening of libraries of azetidine derivatives for biological activity.
Exploration of New Reactivity Modes for Azetidine Ring Systems
The inherent ring strain of azetidines makes them valuable synthons for the construction of other nitrogen-containing heterocycles. Research into novel ring-opening and ring-expansion reactions of azetidines will likely lead to new synthetic strategies for preparing a wide range of complex amines and other heterocyclic systems. ambeed.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Propan-2-yloxy)methoxy]azetidine, and how can reaction conditions be optimized?
- Methodology : The synthesis of azetidine derivatives typically involves multi-step processes. For example, azetidine rings can be functionalized via nucleophilic substitution or coupling reactions. A plausible route for this compound involves:
Azetidine ring preparation : Cyclization of 1,3-dihalopropanes with ammonia derivatives.
Etherification : Reaction with isopropyl bromomethyl ether under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (propan-2-yloxy)methoxy group .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (40–60°C) and stoichiometry (1.2–1.5 eq. of etherifying agent) to improve yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the azetidine ring protons (δ 3.5–4.5 ppm) and isopropoxy methoxy groups (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂O).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy : Identify C-O-C stretching (~1100 cm⁻¹) and azetidine ring vibrations .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ether linkage.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for ring-opening reactions.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Validate with experimental kinetic data .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Case Study : If NMR shows unexpected peaks, cross-validate with X-ray crystallography (using SHELXL ) or 2D NMR (COSY, HSQC). For example, a 2022 study resolved azetidine conformers via NOESY .
Q. What strategies are effective for studying the biological activity of this compound?
- Target Identification : Screen against kinase or GPCR libraries using SPR or fluorescence polarization.
- SAR Studies : Synthesize analogs (e.g., varying the isopropoxy group) and assess IC₅₀ values in enzyme inhibition assays .
Q. How do steric and electronic effects influence the reactivity of the azetidine ring in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
